Cas no 918515-16-9 (4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde structure
918515-16-9 structure
Produktname:4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS-Nr.:918515-16-9
MF:C8H5ClN2O
MW:180.59110045433
MDL:MFCD09880129
CID:69509
PubChem ID:24729567

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
    • 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-
    • 4-Chloro-3-formyl-7-azaindole
    • 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
    • 4-CHLORO-7-AZAINDOLE-3-CARBALDEHYDE
    • PubChem19331
    • DYWWVLQMUUZZRJ-UHFFFAOYSA-N
    • LS20830
    • PB19048
    • AB0027659
    • ST24028991
    • W9514
    • A844083
    • 515P169
    • 4-chloro-1H-pyrrolo[2,3-b]pyri
    • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (ACI)
    • DS-1874
    • CS-B0493
    • SCHEMBL857522
    • DTXSID00646886
    • EN300-1693983
    • MFCD09880129
    • 4-Chloro-1H-pyrrolo[2 pound not3-b]pyridine-3-carbaldehyde
    • AKOS006313301
    • J-515005
    • 918515-16-9
    • Z1198235862
    • SY097041
    • MDL: MFCD09880129
    • Inchi: 1S/C8H5ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11)
    • InChI-Schlüssel: DYWWVLQMUUZZRJ-UHFFFAOYSA-N
    • Lächelt: O=CC1C2C(=NC=CC=2Cl)NC=1

Berechnete Eigenschaften

  • Genaue Masse: 180.00900
  • Monoisotopenmasse: 180.0090405g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 188
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 45.8
  • XLogP3: 1.4

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.5±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 372.6±37.0 °C at 760 mmHg
  • Flammpunkt: 179.1±26.5 °C
  • Brechungsindex: 1.748
  • PSA: 45.75000
  • LogP: 2.02880
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Sicherheitsinformationen

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D517785-1g
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 97%
1g
$215 2024-05-24
Apollo Scientific
OR927654-10g
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 97%
10g
£355.00 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB01962-5G
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 97%
5g
¥ 508.00 2023-04-13
eNovation Chemicals LLC
D210701-1g
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-
918515-16-9 95%
1g
$650 2024-05-24
eNovation Chemicals LLC
D517785-25g
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 97%
25g
$1280 2024-05-24
Fluorochem
209849-1g
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 95%
1g
£24.00 2022-03-01
Ambeed
A106165-250mg
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 95%
250mg
$13.0 2025-02-25
Enamine
EN300-1693983-0.5g
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 95%
0.5g
$22.0 2023-09-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MJ950-5g
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 95%
5g
863CNY 2021-05-08
Chemenu
CM104003-10g
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
918515-16-9 95%+
10g
$*** 2023-05-29

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  14 h, rt → reflux; reflux → rt
Referenz
Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Acetic acid Solvents: Water ;  rt → reflux; 1.5 h, reflux; reflux → 25 °C
Referenz
New 5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methylene]substituted imidazolone derivatives, their preparation and their pharmaceutical use as inhibitors of protein kinases, particularly CDC7, and antiproliferative agents
, France, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, 100 °C
1.2 Reagents: Water ;  > 1 min, cooled
Referenz
Preparation of triazadibenzo[cd,f]azulene compounds as CDK9 kinase inhibitors for treatment of cancer
, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
1.2 -78 °C → 25 °C; 2 h, 25 °C
1.3 Reagents: Water
Referenz
Amine derivatives useful as anticancer agents and their preparation, pharmaceutical compositions and use in the treatment of neoplasm
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Acetic acid ,  Water ;  14 h, rt → reflux; reflux → rt
Referenz
Preparation of heteroaryl amide analogs as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Acetic acid ,  Water ;  12 h, 120 °C
Referenz
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; Vaithegi, Kannan ; Yi, Sihyeong ; Park, Seung Bum, Nature Communications, 2020, 11(1),

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: Acetic acid ,  Water ;  18 h, rt → 100 °C
Referenz
Preparation of pyrrolo[2,3-b]pyridine compounds as MRCK inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Raw materials

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:918515-16-9)4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
A844083
Reinheit:99%
Menge:25g
Preis ($):243.0
atkchemica
(CAS:918515-16-9)4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CL13502
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung